2-Ethoxy-6-methylbenzonitrile

Description

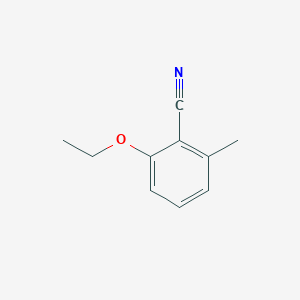

2-Ethoxy-6-methylbenzonitrile is a substituted benzonitrile derivative characterized by an ethoxy group (-OCH₂CH₃) at the 2-position and a methyl group (-CH₃) at the 6-position of the benzene ring.

Properties

IUPAC Name |

2-ethoxy-6-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-3-12-10-6-4-5-8(2)9(10)7-11/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSGNGIOHWFNNOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10541792 | |

| Record name | 2-Ethoxy-6-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10541792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90259-38-4 | |

| Record name | 2-Ethoxy-6-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10541792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-6-methylbenzonitrile typically involves the reaction of 2-ethoxy-6-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile. The reaction conditions often include the use of a dehydrating agent such as phosphorus pentachloride or thionyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the ammoxidation of 2-ethoxy-6-methyltoluene. This process includes the reaction of the toluene derivative with ammonia and oxygen in the presence of a catalyst, typically a metal oxide, at elevated temperatures.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-6-methylbenzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction of the nitrile group can yield the corresponding amine.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at the positions ortho and para to the nitrile group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products:

Oxidation: 2-Ethoxy-6-methylbenzoic acid.

Reduction: 2-Ethoxy-6-methylbenzylamine.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-Ethoxy-6-methylbenzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethoxy-6-methylbenzonitrile involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary based on the specific context of its use.

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The substituents on the benzene ring significantly influence the compound’s electronic profile, solubility, and reactivity. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Benzonitrile Derivatives

Physical Properties

Substituent size and polarity dictate physical properties such as melting point (m.p.) and solubility:

Table 2: Physical Properties of Selected Compounds

*Estimated based on alkoxy group trends.

Biological Activity

Overview

2-Ethoxy-6-methylbenzonitrile (CAS No. 90259-38-4) is an organic compound belonging to the benzonitrile family, characterized by an ethoxy group at the 2-position and a methyl group at the 6-position of the benzene ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and interactions with biomolecules.

Synthesis

The synthesis of this compound typically involves the reaction of 2-ethoxy-6-methylbenzaldehyde with hydroxylamine hydrochloride to form an oxime, which is subsequently dehydrated to yield the nitrile. Industrially, it may be produced via the ammoxidation of 2-ethoxy-6-methyltoluene using ammonia and oxygen in the presence of metal oxide catalysts at elevated temperatures.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that this compound may influence various biochemical pathways, potentially affecting enzyme activity and receptor interactions.

Pharmacological Studies

- Antagonistic Activity : Recent studies have explored the use of compounds containing a benzonitrile core, including derivatives like this compound, as dual antagonists for adenosine receptors A2A and A2B. These receptors are crucial in immune response modulation and cancer therapy. For instance, compounds based on this structure have demonstrated significant inhibitory effects on intracellular cAMP production, which is pivotal for T cell activation .

- In Vivo Studies : In pharmacokinetic assessments, derivatives of this compound showed promising stability in liver microsomes and acceptable pharmacokinetic profiles in vivo, indicating their potential as therapeutic agents .

- Case Studies : One notable study involved the evaluation of a series of triazole-pyrimidine derivatives that included methylbenzonitrile scaffolds. These compounds exhibited potent activity against A2A and A2B receptors, highlighting the relevance of benzonitrile derivatives in drug design for cancer immunotherapy .

Comparative Analysis

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Ethoxy at position 2, methyl at position 6 | Potential dual receptor antagonist activity |

| 2-Methoxybenzonitrile | Methoxy group instead of ethoxy | Similar receptor interactions but different potency |

| 6-Methylbenzonitrile | Lacks ethoxy group | Reduced biological activity compared to ethoxy variant |

Applications in Research

The applications of this compound extend beyond pharmacology:

- Chemical Synthesis : It serves as an important intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

- Industrial Use : This compound is utilized in producing dyes and pigments due to its unique chemical properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.